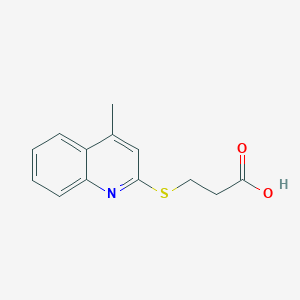

3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid

Description

Properties

IUPAC Name |

3-(4-methylquinolin-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-9-8-12(17-7-6-13(15)16)14-11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBIMWFPTSDHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the quinoline ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced at the 2-position of the quinoline ring through nucleophilic substitution using thiourea followed by hydrolysis.

Formation of the Propionic Acid Moiety: The propionic acid moiety can be attached to the quinoline ring through a condensation reaction with acrylonitrile followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

Substitution: Electrophilic reagents such as halogens, nucleophilic reagents such as amines, solvents like dichloromethane, and catalysts like iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity. The propionic acid moiety can interact with enzymes involved in metabolic pathways, inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Pharmacological and Biochemical Profiles

- Antioxidant Activity: 3-(4-Hydroxyphenyl)propionic acid exhibits superior radical scavenging activity (DPPH and CUPRAC assays) compared to its methyl or methoxy derivatives, attributed to the electron-donating hydroxyl group .

- Anti-inflammatory Potential: 3-(p-Methoxyphenyl)-propionic acid demonstrates TNF-α and IL-1β inhibition via molecular docking, comparable to metformin, suggesting anti-diabetic applications . The quinoline core in the target compound may offer additional interactions with inflammatory targets (e.g., kinase inhibition), though empirical data are lacking .

- Metabolic Fate: Microbial degradation of aromatic propionic acids (e.g., 3-(2-hydroxyphenyl)-propionic acid) involves ipso-hydroxylation and ring cleavage, a pathway likely shared by the quinoline derivative .

Physicochemical Properties

| Property | 3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic Acid | 3-(4-Methylphenyl)propionic Acid | 3-(4-Hydroxyphenyl)propionic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~303.3 (estimated) | 164.2 | 166.1 |

| Water Solubility | Low (thioether and quinoline reduce polarity) | Moderate | High (due to -OH group) |

| logP (Predicted) | ~2.8 | 2.1 | 1.5 |

Key Research Findings and Contradictions

Antioxidant vs. Anti-inflammatory Trade-offs: While 3-(4-hydroxyphenyl)propionic acid excels in antioxidant assays, its anti-inflammatory activity is less pronounced compared to methoxy-substituted analogues . The thioether group in the target compound may confer dual functionality but requires further validation .

Biological Stability :

- Microbial degradation pathways for coumarin-derived propionic acids (e.g., 3-(2,4-dihydroxyphenyl)-propionic acid ) suggest rapid metabolism, which could limit the bioavailability of structurally similar compounds .

Biological Activity

3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H13N1O2S1

- Molecular Weight : 235.30 g/mol

- CAS Number : 370843-69-9

Biological Activity Overview

Research indicates that compounds containing the quinoline structure exhibit a variety of biological activities, including:

- Anticancer Activity : Several studies have reported that quinoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting key signaling pathways.

- Antimicrobial Properties : Quinoline derivatives have also shown effectiveness against various bacterial and fungal strains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It can trigger programmed cell death in cancer cells, which is crucial for reducing tumor growth.

- Reactive Oxygen Species (ROS) Generation : The compound may generate ROS, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have documented the biological activity of related quinoline compounds, providing insights into their potential applications:

Table 1: Summary of Biological Activity Studies

Detailed Findings

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MDA-MB-231 and PC-3 cell lines with IC50 values around 10–15 µM, indicating its potential as an anticancer agent .

- Antimicrobial Effects : Related studies have shown that quinoline derivatives can inhibit the growth of various pathogenic bacteria, suggesting that this compound could be explored for its antimicrobial properties .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(4-Methyl-quinolin-2-ylsulfanyl)-propionic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling a 4-methylquinoline-2-thiol derivative with a propionic acid backbone via nucleophilic substitution or thiol-ene reactions. Key steps include:

- Quinoline sulfanyl precursor preparation : Start with 4-methylquinoline-2-thiol, generated via cyclization of substituted anilines followed by thiolation.

- Propionic acid activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate the carboxylic acid group for thiol conjugation .

- Optimization : Reaction efficiency improves under inert atmospheres (N₂/Ar) with catalytic bases (e.g., DMAP) to stabilize intermediates. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (≥95% purity) .

Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?

Methodological Answer: Combine spectroscopic and chromatographic methods:

- NMR : ¹H/¹³C NMR to verify quinoline ring protons (δ 7.5–8.8 ppm), methyl group (δ 2.5–2.7 ppm), and propionic acid chain (δ 2.3–3.1 ppm for CH₂ groups).

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect byproducts. MS should show [M-H]⁻ at m/z corresponding to C₁₃H₁₁NO₂S (exact mass calculated: 261.06) .

- Elemental analysis : Validate C, H, N, S composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity in biological systems?

Methodological Answer: Density Functional Theory (DFT) simulations (B3LYP/6-311G** basis set) are used to:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions on the quinoline ring and sulfanyl group, guiding SAR studies.

- Solubility parameters : Calculate Hansen solubility parameters (δₚ, δₕ, δₜ) to predict compatibility with solvents or excipients (e.g., δₜ ≈ 22–24 MPa¹/² for polar solvents) .

- Reactivity indices : Fukui functions reveal sites prone to oxidation (sulfanyl group) or metabolic conjugation (propionic acid) .

Q. What experimental strategies assess the compound’s interaction with enzymes like cytochrome P450 or aldose reductase?

Methodological Answer:

- Enzyme inhibition assays :

- Cytochrome P450 : Incubate with human liver microsomes + NADPH. Quantify metabolite formation (e.g., aldehyde derivatives) via LC-MS. IC₅₀ values indicate competitive/non-competitive inhibition .

- Aldose reductase : Use recombinant enzyme + DL-glyceraldehyde substrate. Monitor NADPH depletion at 340 nm. Ki values derived from Lineweaver-Burk plots .

- Docking studies : AutoDock Vina predicts binding poses in enzyme active sites (e.g., quinoline moiety occupying hydrophobic pockets) .

Q. How do researchers evaluate metabolic stability and degradation pathways in vitro?

Methodological Answer:

- Hepatocyte incubation : Incubate with primary hepatocytes (human/rat) in Williams’ E medium. Sample at 0, 30, 60, 120 min. LC-MS/MS identifies phase I (oxidation) and phase II (glucuronidation) metabolites .

- pH stability profiling : Expose the compound to buffers (pH 1–10, 37°C). Monitor degradation via HPLC. Sulfanyl-propionic acid bonds are labile under alkaline conditions (pH >9) .

Key Challenges & Contradictions

- Synthetic yield variability : Thiol-quinoline coupling efficiency varies with solvent polarity (DMF > DMSO). Conflicting reports suggest optimal yields at 60–70°C vs. room temperature .

- Metabolic discrepancies : Rat hepatocytes show faster sulfanyl oxidation than human models, requiring species-specific validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.